2,5-Dichloro-3-iodobenzaldehyde
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Overview
Description
2,5-Dichloro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H3Cl2IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions and an iodine atom at the 3 position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-iodobenzaldehyde can be achieved through several methods. One common approach involves the iodination of 2,5-dichlorobenzaldehyde. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Various substituted benzaldehydes.
Oxidation: 2,5-Dichloro-3-iodobenzoic acid.
Reduction: 2,5-Dichloro-3-iodobenzyl alcohol.
Scientific Research Applications
2,5-Dichloro-3-iodobenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-iodobenzaldehyde depends on the specific reactions it undergoes. In substitution reactions, the electron-withdrawing effects of the chlorine and iodine atoms influence the reactivity of the benzaldehyde ring. In oxidation and reduction reactions, the aldehyde group is the primary site of chemical transformation. The compound’s reactivity is also influenced by the steric and electronic effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain coupling reactions.
3,5-Dichloro-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of an iodine atom, leading to different reactivity and applications.
2-Hydroxy-5-iodobenzaldehyde: Contains a hydroxyl group and an iodine atom, used in different synthetic applications.
Uniqueness
2,5-Dichloro-3-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms, which provide a combination of electron-withdrawing effects and steric hindrance. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
Properties
Molecular Formula |
C7H3Cl2IO |
---|---|
Molecular Weight |
300.90 g/mol |
IUPAC Name |
2,5-dichloro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H |
InChI Key |
AKJQRIDHVHUHAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)I)Cl |
Origin of Product |
United States |
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